![molecular formula C16H27N5O4Si B11824308 1-[(2R,4S,5S)-4-azido-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11824308.png)
1-[(2R,4S,5S)-4-azido-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Azido-5’-O-tert-butyldimethylsilyl-3’-deoxythymidine is a synthetic nucleoside analog. It is structurally related to thymidine, a naturally occurring nucleoside, but with modifications that include an azido group at the 3’ position and a tert-butyldimethylsilyl group at the 5’ position. These modifications confer unique chemical properties and potential biological activities to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-5’-O-tert-butyldimethylsilyl-3’-deoxythymidine typically involves multiple steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of thymidine is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Introduction of the azido group: The 3’-hydroxyl group is converted to an azido group using a reagent like sodium azide in an appropriate solvent, such as dimethylformamide (DMF).
Deprotection: The final step involves the removal of any protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of 3’-Azido-5’-O-tert-butyldimethylsilyl-3’-deoxythymidine follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3’-Azido-5’-O-tert-butyldimethylsilyl-3’-deoxythymidine can undergo various chemical reactions, including:
Substitution reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Deprotection reactions: The tert-butyldimethylsilyl group can be removed under acidic conditions.
Common Reagents and Conditions
Sodium azide: Used for introducing the azido group.
Hydrogen and palladium on carbon (Pd/C): Used for the reduction of the azido group.
Tert-butyldimethylsilyl chloride and imidazole: Used for the protection of the hydroxyl group.
Major Products Formed
3’-Amino-5’-O-tert-butyldimethylsilyl-3’-deoxythymidine: Formed by the reduction of the azido group.
3’-Azido-3’-deoxythymidine: Formed by the deprotection of the tert-butyldimethylsilyl group.
Aplicaciones Científicas De Investigación
3’-Azido-5’-O-tert-butyldimethylsilyl-3’-deoxythymidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential antiviral properties, particularly against retroviruses.
Medicine: Investigated for its potential use in antiviral therapies.
Industry: Used in the development of diagnostic tools and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 3’-Azido-5’-O-tert-butyldimethylsilyl-3’-deoxythymidine involves its incorporation into viral DNA by viral reverse transcriptase. The azido group at the 3’ position prevents the addition of further nucleotides, thereby terminating DNA synthesis and inhibiting viral replication. This mechanism is similar to that of other nucleoside analogs used in antiviral therapies.
Comparación Con Compuestos Similares
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral drug used in the treatment of HIV/AIDS.
5’-O-tert-butyldimethylsilyl-3’-deoxythymidine: A related compound without the azido group.
Uniqueness
3’-Azido-5’-O-tert-butyldimethylsilyl-3’-deoxythymidine is unique due to the presence of both the azido and tert-butyldimethylsilyl groups. This combination of functional groups provides distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C16H27N5O4Si |
|---|---|
Peso molecular |
381.50 g/mol |
Nombre IUPAC |
1-[(2R,4S,5S)-4-azido-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H27N5O4Si/c1-10-8-21(15(23)18-14(10)22)13-7-11(19-20-17)12(25-13)9-24-26(5,6)16(2,3)4/h8,11-13H,7,9H2,1-6H3,(H,18,22,23)/t11-,12+,13+/m0/s1 |
Clave InChI |
CXIAWCOBGBHOCC-YNEHKIRRSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[Si](C)(C)C(C)(C)C)N=[N+]=[N-] |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[Si](C)(C)C(C)(C)C)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Iodophenyl)methyl]guanidine;sulfate](/img/structure/B11824229.png)
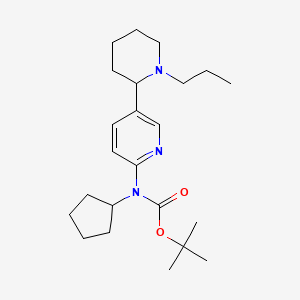

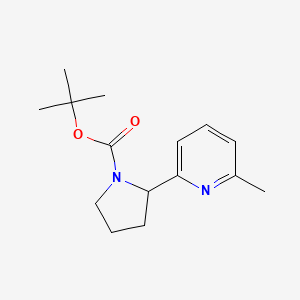
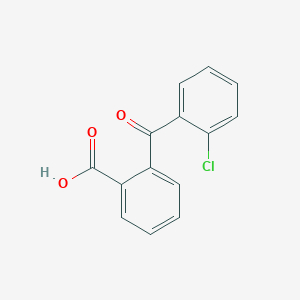

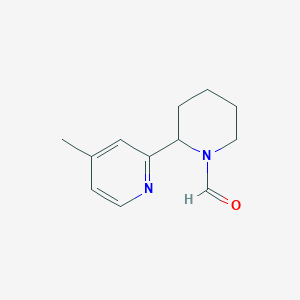
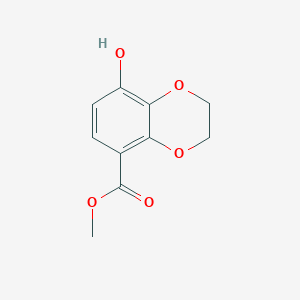
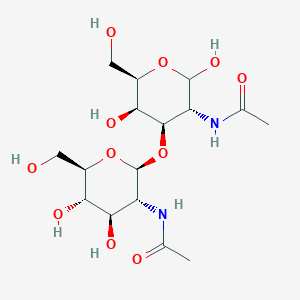

![N-{[(2R,4aR,7aR)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl}aniline](/img/structure/B11824282.png)

![methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate](/img/structure/B11824301.png)

